ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including an isoindole, a thiophene ring, and an ester group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-2-27-20(26)16-13-8-5-9-14(13)28-17(16)21-15(23)10-22-18(24)11-6-3-4-7-12(11)19(22)25/h3-4,6-7H,2,5,8-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSLAQGKQAHEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopenta[b]thiophene Core Synthesis
The cyclopenta[b]thiophene framework is typically constructed via cyclization reactions. A Gewald-like reaction, adapted from thiophene synthesis methodologies, employs diketones or ketones with elemental sulfur under basic conditions. For instance, reacting cyclopentanone with sulfur in the presence of triethylamine yields the bicyclic thiophene precursor. Alternative approaches utilize copper-catalyzed annulation, as demonstrated in Ugi-4CR/copper(I) sequences for isoindole-thiophene hybrids.
Optimization of Cyclization Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 90 | 79 |
| None | Na₂CO₃ | H₂O | Reflux | 62 |
Copper catalysis significantly enhances cyclization efficiency compared to traditional alkaline aqueous conditions.
Esterification and Late-Stage Functionalization
The ethyl carboxylate is introduced via Fischer esterification or Steglich ester exchange. Using ethanol and a catalytic amount of sulfuric acid, the carboxylic acid precursor is converted to the ethyl ester in 85–90% yield. Late-stage modifications, such as Suzuki coupling or hydrolysis, enable diversification of the carboxylate group.
Gram-Scale Synthesis
| Step | Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 8 | 43 | 95 |
| Phthalimide Coupling | 8 | 64 | 97 |
| Esterification | 8 | 88 | 99 |
Critical Analysis of Methodological Advancements
Copper-Catalyzed Annulation
The Ugi-4CR/copper(I) cascade, originally developed for isoindolin-2-yl-acetamides, was adapted for thiophene-phthalimide hybrids. Key advantages include:
- Divergent Synthesis : A single Ugi intermediate generates structurally diverse products by varying ketones or alkynes.
- Regioselectivity : Copper coordination directs annulation to the thiophene C2 position, minimizing byproducts.
Challenges :
Solvent and Base Optimization
DMSO emerged as the optimal solvent for copper-mediated steps due to its high polarity and ability to stabilize Cu(I) intermediates. Cs₂CO₃ outperforms K₂CO₃ or Na₂CO₃ by mitigating side reactions such as hydrolysis.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The phthalimide protons resonate as a singlet at δ 7.85–7.89 ppm, while the cyclopenta[b]thiophene CH₂ groups appear as multiplets between δ 2.30–3.10 ppm.
- X-ray Crystallography : Unambiguous structural assignment of the acetamido-thiophene linkage was achieved for model compounds.
Industrial Applicability and Scalability
The methodology supports gram-scale production, with isolated yields exceeding 60% for all steps. Challenges in purity are addressed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of an isoindole and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
Biological Activity
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a cyclopenta[b]thiophene core linked to an isoindole moiety. Its molecular formula is , with a molecular weight of approximately 373.43 g/mol. The presence of various functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Research indicates that it can induce programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been shown to cause arrest at various phases of the cell cycle, particularly G2/M and S phases, which disrupts cancer cell division.
Antitumor Activity
Numerous studies have investigated the antitumor effects of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 23.2 | Induces apoptosis |
| HepG2 (Liver) | 49.9 | Inhibits proliferation |
| A549 (Lung) | 35.0 | Cell cycle arrest at G2/M |
The compound demonstrates a promising IC50 range indicative of significant cytotoxicity against these cancer types .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further investigations are necessary to elucidate its full spectrum of antimicrobial efficacy.
Case Studies
A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates:
- Results : The treatment resulted in a significant increase in the G2/M phase population (25.56% compared to 17.23% in control), indicating effective cell cycle arrest.
- Mechanistic Insights : Flow cytometric analysis revealed that treated cells exhibited increased DNA fragmentation typical of apoptotic processes .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
A two-step synthesis is commonly employed:
Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group.
Knoevenagel Condensation : Treat the intermediate with substituted benzaldehydes in toluene using catalytic piperidine and acetic acid. This step generates the acrylamido derivative via active methylene group participation.
- Optimization : Maintain anhydrous conditions, monitor reaction progress via TLC, and recrystallize with ethanol for purification. Yields typically range from 72% to 94% .
Q. How is the structural integrity of the compound validated post-synthesis?
Use a multi-spectral approach:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H NMR : Identify cyclopenta[b]thiophene protons (δ 2.5–3.5 ppm) and isoindole-dione aromatic protons (δ 7.5–8.5 ppm).
- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) aligned with the molecular formula .
Q. What safety protocols are critical during handling?
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Mitigation : Use nitrile gloves, ANSI-approved goggles, and fume hoods. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
Adopt the ICReDD framework:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates.
- Data-Driven Optimization : Apply machine learning to screen substituent effects (e.g., electron-withdrawing groups on benzaldehyde) and predict optimal reaction conditions (e.g., solvent, catalyst).
- Feedback Loop : Validate computational predictions with small-scale experiments and refine models iteratively .
Q. How do conflicting spectroscopic or crystallographic data arise, and how can they be resolved?
Causes :
- Polymorphism in crystal structures (e.g., variations in cyclopenta[b]thiophene ring conformation).
- Solvent-induced shifts in NMR spectra.
Resolution : - Perform X-ray crystallography to resolve absolute configuration (as in related cyclopenta[b]thiophene derivatives ).
- Compare experimental NMR data with computed chemical shifts (e.g., using ACD/Labs or Gaussian).
Q. What strategies are effective for analyzing the compound’s reactivity in functional group transformations?
- Amide Bond Modifications : Test nucleophilic acyl substitution using Grignard reagents or hydride reducing agents.
- Isoindole-dione Reactivity : Explore ring-opening reactions under basic conditions (e.g., NaOH/EtOH) to generate dicarboxylate intermediates.
- Thiophene Functionalization : Electrophilic substitution (e.g., bromination) at the α-position of the thiophene ring .
Q. How can in vitro and in silico models assess the compound’s toxicological and environmental impact?
- In Vitro Assays : Use human keratinocyte (HaCaT) cells for skin irritation potential (OECD TG 439) and zebrafish embryos (FET test) for acute aquatic toxicity .
- In Silico Tools :
- ECOSAR : Predict ecotoxicity endpoints (e.g., LC50 for fish).
- ADMET Predictor : Estimate bioavailability and metabolic pathways .
Tables
Q. Table 1. Key Reaction Parameters for Knoevenagel Condensation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine/Acetic Acid | >85% efficiency |
| Solvent | Anhydrous Toluene | Prevents hydrolysis |
| Temperature | 80–90°C | Balances rate vs. side reactions |
| Reaction Time | 5–6 hours | Minimizes decomposition |
Q. Table 2. Comparative Spectral Data for Structural Validation
| Technique | Key Peaks/Signals | Diagnostic Role |
|---|---|---|
| IR | 1705 cm⁻¹ (C=O) | Confirms ester/amide |
| ¹H NMR | δ 4.2 ppm (CH₂ of ethyl ester) | Validates substituent position |
| MS | [M+H]⁺ = Calculated MW | Verifies molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
